5-Amino-3-iodo-pyridin-2-ol hydrochloride
CAS No.:
Cat. No.: VC13581394
Molecular Formula: C5H6ClIN2O
Molecular Weight: 272.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H6ClIN2O |
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Molecular Weight | 272.47 g/mol |
IUPAC Name | 5-amino-3-iodo-1H-pyridin-2-one;hydrochloride |
Standard InChI | InChI=1S/C5H5IN2O.ClH/c6-4-1-3(7)2-8-5(4)9;/h1-2H,7H2,(H,8,9);1H |
Standard InChI Key | RLQPWQIUDDDMFJ-UHFFFAOYSA-N |
SMILES | C1=C(C(=O)NC=C1N)I.Cl |
Canonical SMILES | C1=C(C(=O)NC=C1N)I.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound is a hydrochloride salt of 5-amino-3-iodo-pyridin-2-ol, featuring a pyridine core with three functional groups:
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Amino (-NH₂) at position 5
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Iodo (-I) at position 3
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Hydroxyl (-OH) at position 2
Key Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₆ClIN₂O | |
Molecular Weight | 272.47 g/mol | |
CAS Number | 1951439-52-3 | |
IUPAC Name | 5-amino-3-iodopyridin-2-ol hydrochloride | |
Exact Mass | 271.94 g/mol (neutral form) |
Spectral Data
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¹H NMR: Peaks corresponding to aromatic protons (δ 6.5–8.0 ppm) and NH₂/OH groups (broad signals at δ 4.5–5.5 ppm) .
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IR: Stretching vibrations for N-H (3350 cm⁻¹), O-H (3200 cm⁻¹), and C-I (550 cm⁻¹) .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via halogenation and protection/deprotection strategies:
Route 1: Direct Iodination
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Starting Material: 5-Amino-pyridin-2-ol.
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Iodination: Electrophilic substitution using iodine monochloride (ICl) in acetic acid .
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Salt Formation: Treatment with HCl to yield the hydrochloride salt .
Route 2: Functional Group Interconversion
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Halogen Exchange: 5-Amino-3-bromo-pyridin-2-ol undergoes iodide substitution via Ullmann-type coupling with CuI .
Optimization Challenges:
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Competing side reactions (e.g., dehalogenation) require inert atmospheres .
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Hydroxyl group protection (e.g., benzylation) improves regioselectivity .
Physicochemical Properties
Stability and Solubility
Property | Value | Source |
---|---|---|
Melting Point | Decomposes above 200°C | |
Solubility | 15–20 mg/mL in water | |
LogP (Partition Coefficient) | 2.34 (neutral form) |
Reactivity Profile
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Nucleophilic Sites: Amino (-NH₂) and hydroxyl (-OH) groups participate in alkylation/acylation .
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Electrophilic Substitution: Iodo substituent enables Suzuki-Miyaura cross-coupling.
Applications in Pharmaceutical Chemistry
Drug Intermediate
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Antiviral Agents: Serves as a precursor for imidazo[1,2-a]pyridines with activity against herpes simplex virus .
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Kinase Inhibitors: Functionalization at position 3 enhances selectivity for p38α MAP kinase .
Agrochemistry
Risk Factor | Precautionary Measure | Source |
---|---|---|
Skin/Irritation | Use nitrile gloves; wash immediately | |
Inhalation Risk | Operate in fume hood | |
Environmental Toxicity | Avoid discharge into waterways |
Recent Advancements and Future Directions
Biocatalytic Hydroxylation
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Microbial Systems: Burkholderia sp. MAK1 achieves regioselective hydroxylation of pyridines, offering a green synthesis alternative .
Targeted Drug Delivery
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